2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide
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Overview
Description
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a benzamido group The benzamido group is further substituted with a sulfonyl group attached to a 2-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene ring with an appropriate amine and a carboxylic acid derivative.
Formation of the Benzamido Group: The benzamido group can be synthesized by reacting the thiophene carboxamide with 4-aminobenzenesulfonyl chloride.
Attachment of the 2-Methylpiperidine Moiety: The final step involves the reaction of the benzamido group with 2-methylpiperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the thiophene ring also imparts distinct electronic properties compared to similar compounds with different heterocycles.
Properties
IUPAC Name |
2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-4-2-3-10-21(12)27(24,25)14-7-5-13(6-8-14)17(23)20-18-15(16(19)22)9-11-26-18/h5-9,11-12H,2-4,10H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJYHQVPHBSSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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